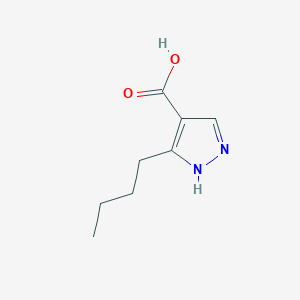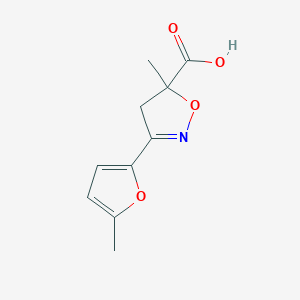
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (BPO-OXA) is a valuable synthetic intermediate used in the preparation of a range of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and analgesics. It is also a useful building block for the synthesis of other compounds, such as heterocycles, which are important for the development of novel drugs. BPO-OXA is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
Aplicaciones Científicas De Investigación
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been used in a range of scientific research applications, including the synthesis of novel compounds, the study of drug metabolism, and the development of new drugs. For example, it has been used in the synthesis of heterocyclic compounds, such as quinolones, which are important for the development of antibiotics. It has also been used in the study of drug metabolism, as it can be used to form reactive metabolites that can be used to study drug-metabolizing enzymes. Furthermore, it has been used in the development of new drugs, such as anti-inflammatory agents, which have been shown to have beneficial effects in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. However, it is believed that it acts as a prodrug, which is converted to an active metabolite upon entering the body. This active metabolite then binds to various receptors and enzymes, leading to the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anti-tumor effects in cell culture systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid for laboratory experiments is its ease of synthesis. It can be synthesized in a few hours using readily available reagents. Additionally, it is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
However, there are some limitations to using this compound in laboratory experiments. For example, the reaction can lead to the formation of by-products, which may interfere with the desired product. Additionally, the exact mechanism of action of this compound is not fully understood, which can limit its use in drug development.
Direcciones Futuras
There are a number of potential future directions for research on 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. These include further studies into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug development. Additionally, further studies could be conducted to investigate its potential effects on human health, such as its anti-inflammatory and analgesic effects. Finally, further studies could be conducted to explore its potential use in other applications, such as the synthesis of novel compounds or the development of new drugs.
Métodos De Síntesis
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized by the reaction of 4-butoxyphenol with ethyl chloroformate in the presence of sodium carbonate. The reaction proceeds through a nucleophilic acyl substitution mechanism and yields this compound as the major product, with minor amounts of other by-products. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-13(14(16)17)19-15-12/h4-7,13H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNNMGTIVCIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)

![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)

![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)


![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)


